6-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula and a CAS number of 929019-95-4. This compound is characterized by a hydroxymethyl group at the 6-position and a ketone group at the 3-position of the morpholine ring. It is classified within the group of morpholine derivatives, which are known for their diverse applications in medicinal chemistry and materials science. The compound has garnered attention for its potential roles in drug development, particularly in the context of anti-cancer research and as a biochemical probe.
The synthesis of 6-(hydroxymethyl)morpholin-3-one can be accomplished through various methods, with one common approach involving the reaction of morpholine with formaldehyde and an oxidizing agent. The typical reaction conditions include:
One detailed synthesis method involves heating a mixture of morpholine, formaldehyde, and an oxidizing agent in a solvent under reflux conditions for several hours. This process results in the formation of 6-(hydroxymethyl)morpholin-3-one, which can be purified through crystallization or chromatography to achieve high purity levels.
The molecular structure of 6-(hydroxymethyl)morpholin-3-one features:
The compound exhibits a six-membered morpholine ring, contributing to its stability and reactivity in various chemical environments.
6-(Hydroxymethyl)morpholin-3-one can undergo several significant chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-(hydroxymethyl)morpholin-3-one primarily involves its interaction with biological molecules such as enzymes and receptors. The hydroxymethyl and ketone functionalities enable the compound to form hydrogen bonds, which may lead to inhibition or alteration of enzyme activities. This interaction can influence various cellular processes, including gene expression and metabolic pathways, making it a candidate for therapeutic applications .
6-(Hydroxymethyl)morpholin-3-one is characterized by several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research, particularly in fields requiring high solubility and reactivity.
6-(Hydroxymethyl)morpholin-3-one has several significant applications in scientific research:
Research indicates that derivatives of this compound can modulate cell cycle distribution and apoptosis in cancer cells, demonstrating its potential therapeutic applications .
The chiral synthesis of 6-(hydroxymethyl)morpholin-3-one enantiomers demands precision in stereocontrol due to the significant pharmacological implications of absolute configuration. The (R)-enantiomer (CAS 919286-65-0) and (S)-enantiomer (CAS 1389350-66-6) are typically accessed through two strategic approaches: chiral pool utilization and kinetic resolution. L-serine serves as a preferred chiral building block, where its inherent stereocenter directs the configuration during ring-closing reactions to yield the (R)-enantiomer with >98% enantiomeric excess (ee) [7]. Alternative industrial routes employ enzymatic kinetic resolution of racemic intermediates using immobilized lipases, achieving 97-99% ee but with maximum yields capped at 50% [2] [7].
For non-enzymatic resolutions, preparative chiral stationary phase HPLC with amylose-derived columns effectively separates gram-scale racemates. This method delivers both enantiomers at >99.5% ee, albeit with higher solvent consumption compared to asymmetric catalysis. Recent advances demonstrate that in situ chiral induction using Evans' oxazolidinone auxiliaries enables multi-gram production of the (R)-enantiomer without post-synthetic purification, achieving 96% ee and 85% isolated yield [7].
Table 1: Enantiomeric Resolution Techniques Comparison
Method | ee (%) | Max Yield | Throughput | Scale Feasibility |
---|---|---|---|---|
L-Serine derivatization | >98% | 78% | Moderate | Multi-kilogram |
Enzymatic resolution | 97-99% | 50% | High | Pilot plant |
Chiral HPLC | >99.5% | 45% | Low | Gram-scale |
Evans auxiliary induction | 96% | 85% | Moderate | Kilogram |
Transition metal-catalyzed cyclizations dominate modern morpholinone synthesis, with titanium and ruthenium complexes enabling stereoselective ring formation. The [(η⁵-C₅Me₅)TiCl₃] catalyst system facilitates tandem hydroamination-transfer hydrogenation of propargylamine precursors, directly yielding (R)-6-(hydroxymethyl)morpholin-3-one through a stereoconvergent mechanism. Critical to success is the β-hydride elimination generating active Ti(II) species that coordinate both alkyne substrates and hydrogen donors . Optimization with 2,6-lutidine additives suppresses protonolysis pathways, enhancing ee to >95% at 80°C (Table 2) [5].
Ruthenium-mediated asymmetric reduction provides complementary access, where [RuCl₂((R)-Segphos)] achieves 98% ee in the reduction of cyclic imine intermediates. The hydroxymethyl group's spatial orientation directs hydride delivery through a six-membered transition state, with DFT calculations confirming a 3.2 kcal/mol preference for the (R)-configured product. Modifying N-protecting groups from Boc to Tos enhances reaction rates by 40% while maintaining stereoselectivity . Microwave-assisted cyclocondensation presents an alternative metal-free approach, where serine derivatives undergo ring closure in 2-methyltetrahydrofuran at 150°C, completing in <30 minutes with 92% yield [5].
Table 2: Catalytic Performance in Stereoselective Synthesis
Catalyst System | Temp (°C) | ee (%) | Yield (%) | Key Innovation |
---|---|---|---|---|
Cp*TiCl₂/(S)-BINOL | 80 | 92 | 78 | Tandem hydroamination-H-transfer |
Ti(OiPr)₄/Chiral Salen | 60 | 95 | 85 | Low-temperature optimization |
[RuCl₂((R)-Segphos)] | 70 | 98 | 90 | N-Tos protection acceleration |
Microwave irradiation (neat) | 150 | N/A | 92 | Solvent-free efficiency |
Regioselective hydroxymethylation at C6 requires protective group strategies to prevent O- versus N-alkylation. N-Boc-morpholin-3-one undergoes directed ortho-lithiation at C6 at -78°C, followed by reaction with paraformaldehyde to install the hydroxymethyl group with 89% regioselectivity. Alternatively, reductive hydroxymethylation employs in situ-generated 6-formylmorpholinone intermediates, which are subsequently reduced by NaBH₄ or asymmetric transfer hydrogenation [5]. The ruthenium-catalyzed reduction of 6-formyl precursors achieves 98% ee, exploiting planar chirality during hydride transfer .
Electrochemical approaches enable direct C–H hydroxymethylation under mild conditions. Constant current electrolysis (10 mA/cm²) in divided cells with formaldehyde equivalents generates the hydroxymethyl radical, which couples with morpholinone enolates at C6. This method achieves 85% yield without protective groups, though enantiocontrol requires chiral mediators. Substituent effects profoundly influence stereoselectivity: electron-withdrawing groups at C5 increase ring puckering, amplifying steric differentiation (Table 3). The native hydroxymethyl group templates catalyst approach through hydrogen-bonding networks, evidenced by isotopic labeling studies showing selective deuteration at C6 [5].
Table 3: Substituent Effects on C6 Hydroxymethylation
C5 Substituent | Reaction Temperature (°C) | C6 Configuration | ee (%) | Dominant Control Factor |
---|---|---|---|---|
OMe | -20 | R | 96 | Steric differentiation |
OAc | 0 | R | 88 | Electronic effects |
OTBS | -10 | R | 92 | H-bonding templating |
H | 25 | R | 78 | Minimal ring puckering |
Large-scale production of enantiopure 6-(hydroxymethyl)morpholin-3-one requires optimization of atom economy, hazardous material handling, and chiral waste management. Continuous-flow hydrogenation addresses key bottlenecks in imine reduction steps, enhancing space-time yield by 6-fold compared to batch processes. Immobilized chiral catalysts (e.g., Rh-DuPhos on silica) demonstrate 200-hour operational stability with <5% ee erosion, reducing catalyst loading to 0.15 mol% [2] [7].
Industrial workflows mitigate hazardous material costs through packaging innovations:
Solvent selection critically impacts sustainability metrics. Switching from THF to cyclopentyl methyl ether (CPME) in lithiation steps improves green chemistry indices by reducing aquatic toxicity 4-fold while maintaining yield. Lifecycle analysis confirms that chiral pool routes utilizing L-serine generate 35% less waste than resolution methods, though the latter offers superior ee control. Hybrid approaches now dominate pilot-scale production, where enzymatic resolution of advanced intermediates delivers (R)-enantiomer at 99.5% ee with 97% atom efficiency [2] [7].
Table 4: Industrial Cost Drivers for Enantiopure Production
Process Factor | Resolution Approach | Chiral Pool Approach | Catalytic Asymmetric |
---|---|---|---|
Raw material cost/kg | $220 | $310 | $180 |
HazMat fees (% total cost) | 12% | 8% | 15% |
Catalyst consumption | N/A | N/A | 0.15 mol% |
E-factor (kg waste/kg product) | 42 | 28 | 35 |
Maximum ee | >99.5% | 98% | 96% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0